Adu-S100 free acid, also known as MIW815, is a synthetic cyclic dinucleotide that acts as an agonist for the Stimulator of Interferon Genes (STING) pathway. This compound is structurally similar to natural cyclic dinucleotides and is designed to enhance immune responses, particularly in cancer therapy. It has gained attention for its potential to activate various immune pathways, making it a candidate for clinical applications in oncology.
Adu-S100 is classified as a bisphosphorothioate analog of cyclic di-adenosine monophosphate, specifically designed to activate STING. It is derived from modifications of natural cyclic dinucleotides, which are crucial in mediating immune responses against tumors and infections. The compound has been developed in collaboration with pharmaceutical companies and is currently undergoing clinical trials for various cancers, including melanoma and lymphoma .
The synthesis of Adu-S100 involves several steps to ensure its stability and efficacy. The key steps include:
The final product is characterized by its ability to activate all known human STING alleles due to its unique structural features.
Adu-S100 has a complex molecular structure characterized by the following features:
The structure includes a mixed phosphodiester linkage that enhances its binding affinity for STING compared to natural counterparts .
Adu-S100 undergoes several significant chemical reactions upon administration:
In vitro studies have demonstrated that Adu-S100 can significantly increase the expression of co-stimulatory molecules on antigen-presenting cells, thereby enhancing T cell activation and proliferation .
The mechanism of action for Adu-S100 involves several key steps:
This process is critical for developing effective cancer immunotherapies, as it harnesses the body's immune system to target tumor cells.
Adu-S100 exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as a therapeutic agent in immunotherapy .
Adu-S100 has several promising applications in scientific research and clinical settings:
The ongoing research into Adu-S100 continues to reveal its potential as a powerful tool in both basic science and clinical applications aimed at enhancing anti-tumor immunity.
Natural CDNs like c-di-GMP and c-di-AMP serve as bacterial second messengers but exhibit poor enzymatic stability and cellular uptake in mammalian systems. Early attempts to clinicalize CDNs faced hurdles:
ADU-S100’s Chemical Innovations:
Table 1: Key Chemical Features of ADU-S100 Free Acid
Property | ADU-S100 Free Acid | Natural c-di-AMP |
---|---|---|
Phosphate Linkages | Phosphorothioate (Rp,Rp) | Phosphodiester |
Linkage Configuration | 2'-5' / 3'-5' mixed | 3'-5' only |
STING Affinity (IC₅₀) | 0.14 µM (Human REF allele) | >5 µM |
Serum Half-life (t₁/₂) | >24 hours | <30 minutes |
Preclinical studies demonstrated that liposomal encapsulation of ADU-S100 improved systemic delivery. DOTAP/cholesterol liposomes increased serum stability and enhanced dendritic cell uptake by 8-fold compared to free CDNs [1].
ADU-S100 activates STING in antigen-presenting cells (APCs), triggering a cascade that links pathogen recognition to T-cell-mediated immunity.
Mechanistic Insights:
Combination Strategies:
Table 2: Immunological Effects of ADU-S100 in Preclinical Models
Immune Parameter | ADU-S100 Alone | ADU-S100 + Anti-PD-L1 |
---|---|---|
IFN-β Induction (Fold) | 28±3.2 | 52±6.7* |
Tumor-Infiltrating CD8⁺ | 15.2% ± 2.1 | 42.8% ± 4.3* |
Complete Regression Rate | 20% | 70%* |
*p<0.01 vs. monotherapy
STING activation represents a "universal adjuvant" strategy applicable to cancers and intracellular pathogens.
Cancer Immunotherapy Applications:
Infectious Disease Implications:
Autoimmunity Considerations:
Constitutive STING signaling (e.g., in SAVI syndrome) may drive pathologic IFN production. However, pulse-like delivery of ADU-S100 via nanoparticles avoids chronic activation while preserving antitumor efficacy [3] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7